molecular formula C15H14BrNO B14398642 N-([1,1'-Biphenyl]-3-yl)-2-bromopropanamide CAS No. 89473-64-3

N-([1,1'-Biphenyl]-3-yl)-2-bromopropanamide

Katalognummer: B14398642
CAS-Nummer: 89473-64-3
Molekulargewicht: 304.18 g/mol
InChI-Schlüssel: GFSGFEZIGFEYOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-([1,1’-Biphenyl]-3-yl)-2-bromopropanamide: is an organic compound that features a biphenyl group attached to a bromopropanamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-Biphenyl]-3-yl)-2-bromopropanamide typically involves the reaction of 3-aminobiphenyl with 2-bromopropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-([1,1’-Biphenyl]-3-yl)-2-bromopropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-([1,1’-Biphenyl]-3-yl)-2-bromopropanamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-([1,1’-Biphenyl]-3-yl)-2-bromopropanamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes by binding to their active sites. The biphenyl group provides hydrophobic interactions, while the amide and bromine functionalities can form hydrogen bonds and halogen bonds with the target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-([1,1’-Biphenyl]-3-yl)-2-bromopropanamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Eigenschaften

CAS-Nummer

89473-64-3

Molekularformel

C15H14BrNO

Molekulargewicht

304.18 g/mol

IUPAC-Name

2-bromo-N-(3-phenylphenyl)propanamide

InChI

InChI=1S/C15H14BrNO/c1-11(16)15(18)17-14-9-5-8-13(10-14)12-6-3-2-4-7-12/h2-11H,1H3,(H,17,18)

InChI-Schlüssel

GFSGFEZIGFEYOH-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)NC1=CC=CC(=C1)C2=CC=CC=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.